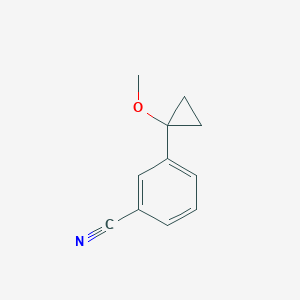
3-(1-Methoxycyclopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methoxycyclopropyl)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, where a methoxycyclopropyl group is attached to the benzene ring
Méthodes De Préparation
The synthesis of 3-(1-Methoxycyclopropyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The methoxycyclopropyl group can be introduced through a cyclopropanation reaction using appropriate reagents and conditions . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, and the methoxycyclopropyl group may influence the compound’s binding affinity and specificity . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
3-(1-Methoxycyclopropyl)benzonitrile can be compared with other similar compounds such as benzonitrile, 3-methoxybenzonitrile, and cyclopropylbenzonitrile. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the methoxycyclopropyl group in this compound imparts unique properties that distinguish it from its analogs .
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
3-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6H2,1H3 |
Clé InChI |
HFGDSPULBWNYKV-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC1)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


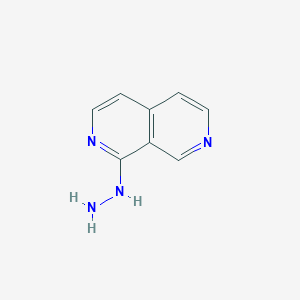
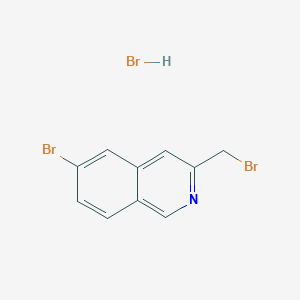
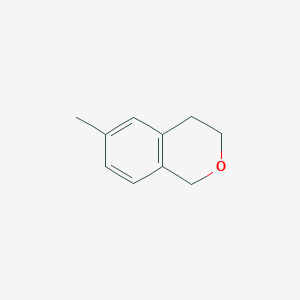

![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)
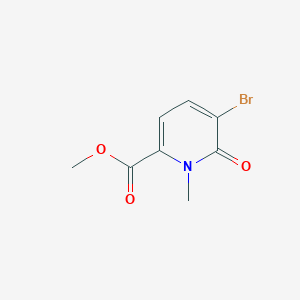
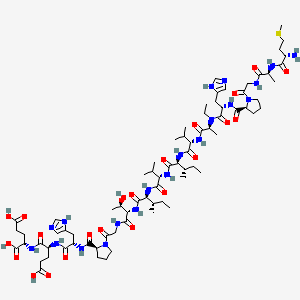
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)
![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)
![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)
![2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13668079.png)
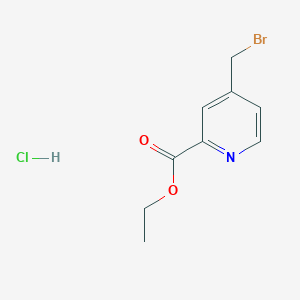
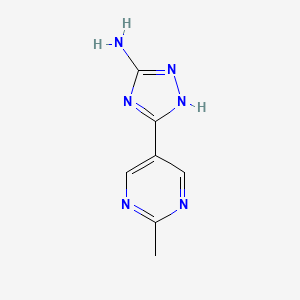
![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13668104.png)
